REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1.Cl.Cl[CH2:12][CH2:13][NH2:14].C([O-])([O-])=O.[K+].[K+].C(N(C(C)C)CC)(C)C>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9][CH2:12][CH2:13][NH2:14])=[CH:5][CH:4]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
39.8 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN
|
Name
|
|
Quantity
|
78.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was degassed for 5 min. under reduced pressure
|
Duration
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5 min
|
Type
|
TEMPERATURE
|
Details
|
refluxed under argon overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
ADDITION
|
Details
|
water (300 mL) was added to the flask
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (3×200 mL)
|
Type
|
CUSTOM
|
Details
|
The organics were collected
|
Type
|
CUSTOM
|
Details
|
dichloromethane was removed
|
Type
|
ADDITION
|
Details
|
50 mL conc. HCl was added
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with 1:1 EtOAc/hexane (3×200 mL)
|
Type
|
EXTRACTION
|
Details
|
was extracted with dichloromethane (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic solution was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)SCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |